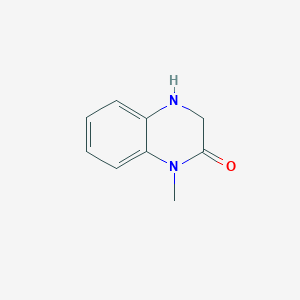

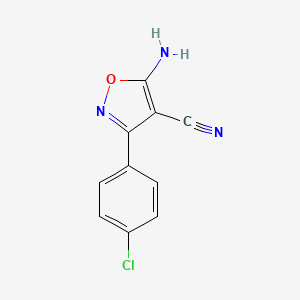

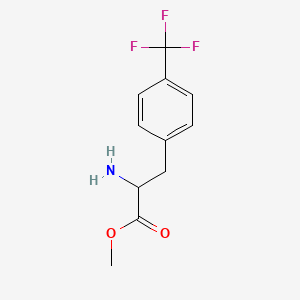

![molecular formula C9H6O4 B1342582 [2,2'-Bifuran]-5-carboxylic acid CAS No. 856122-70-8](/img/structure/B1342582.png)

[2,2'-Bifuran]-5-carboxylic acid

Descripción general

Descripción

The compound “[2,2'-Bifuran]-5-carboxylic acid” is not directly mentioned in the provided papers. However, the papers do discuss various furan carboxylic acid derivatives, which are compounds with a furan ring and a carboxylic acid functional group. These compounds are of interest due to their potential applications in pharmaceuticals and polymers, and as hypolipidemic agents .

Aplicaciones Científicas De Investigación

1. Application in Bio-Derived Dimethacrylate Resins

- Summary of the Application : [2,2’-Bifuran]-5-carboxylic acid is used as a substitute for bisphenol A in the preparation of partially bio-based dimethacrylate resins .

- Methods of Application : The furan-based dimethacrylates are synthesized using their diglycidyl esters as intermediates, which are then reacted with methacrylic acid .

- Results or Outcomes : The bifuran dimethacrylates were found to have viscosities of ca. 110−120 Pa·s at 25°C, while the furan dimethacrylate had a viscosity of about 40 Pa·s at 25°C . By diluting the furan-based dimethacrylates with 40 wt % of methacrylated eugenol, a bio-based reactive diluent, the liquid resins could be cured into thermosets with glass-transition temperatures of 177−209°C and 5% mass loss temperatures of 359−375°C under a nitrogen atmosphere .

2. Application in Furandicarboxylic Acid-Based Polyesters

- Summary of the Application : Polyesters based on 2,5-furandicarboxylic acid (FDCA), which includes [2,2’-Bifuran]-5-carboxylic acid, are a new class of biobased polymers with enormous interest .

- Methods of Application : The most prevalent method for imparting these polymers with new properties is copolymerization .

- Results or Outcomes : The commercialization of these polymers is imminent as the pressure for a sustainable economy grows, and extensive worldwide research currently takes place on developing cost-competitive, renewable plastics .

3. Application in Renewable Furfural-Based Polyesters

- Summary of the Application : [2,2’-Bifuran]-5-carboxylic acid is used in the synthesis of renewable furfural-based polyesters .

- Methods of Application : The specific methods of application or experimental procedures are not detailed in the source .

- Results or Outcomes : The outcomes of this application are not specified in the source .

4. Application in Biosynthesis Route from Biomass-Derived 5-Hydroxymethylfurfural

- Summary of the Application : A novel biosynthesis route from biomass-derived 5-hydroxymethylfurfural, which includes [2,2’-Bifuran]-5-carboxylic acid, has been developed .

- Methods of Application : The specific methods of application or experimental procedures are not detailed in the source .

- Results or Outcomes : The outcomes of this application are not specified in the source .

5. Application in UV-Blocking Copolymers

- Summary of the Application : [2,2’-Bifuran]-5-carboxylic acid (BFDCA), a promising biobased diacid monomer, was used to modify poly(ethylene terephthalate) (PET) to obtain copolyesters with increased biocarbon content and improved properties compared with PET .

- Methods of Application : Antimony-catalyzed copolymerization of the bifuran and terephthalate 2-hydroxyethyl esters was used to afford the PETBF copolymers .

- Results or Outcomes : These random copolymers showed a slightly elevated glass transition range, higher tensile moduli, enhanced oxygen gas barrier properties, and superior UV blocking while maintaining good transparency .

6. Application in UV-Blocking Synthetic Biopolymer

- Summary of the Application : [2,2’-Bifuran]-5-carboxylic acid is used in the synthesis of UV-blocking synthetic biopolymers .

- Methods of Application : The specific methods of application or experimental procedures are not detailed in the source .

- Results or Outcomes : The outcomes of this application are not specified in the source .

Direcciones Futuras

Propiedades

IUPAC Name |

5-(furan-2-yl)furan-2-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H6O4/c10-9(11)8-4-3-7(13-8)6-2-1-5-12-6/h1-5H,(H,10,11) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LSHBJDUGWLRJNU-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=COC(=C1)C2=CC=C(O2)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H6O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20596379 | |

| Record name | [2,2'-Bifuran]-5-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20596379 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

178.14 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

[2,2'-Bifuran]-5-carboxylic acid | |

CAS RN |

856122-70-8 | |

| Record name | [2,2'-Bifuran]-5-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20596379 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Citations

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

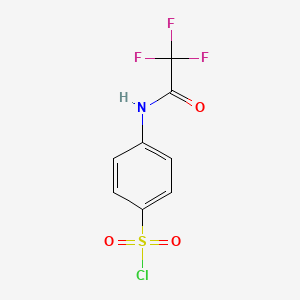

![[1-(4-Ethylphenyl)-2,5-dimethylpyrrol-3-yl]methanamine](/img/structure/B1342502.png)

![5-Bromo-1,3-dihydro-2H-pyrrolo[3,2-B]pyridin-2-one](/img/structure/B1342513.png)

![6-Fluoro-1H-benzo[D]imidazole-2-carbaldehyde](/img/structure/B1342541.png)